5-(4-Fluorobenzoyl)furan-2-carboxylic acid is a heterocyclic compound that belongs to the furan family. Its molecular formula is CHFO, and it features a furan ring substituted with a 4-fluorobenzoyl group at the 5-position and a carboxylic acid group at the 2-position. This compound exhibits unique chemical properties due to the presence of both an aromatic ring and a furan moiety, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and materials science .
The chemical reactivity of 5-(4-Fluorobenzoyl)furan-2-carboxylic acid can be attributed to the functional groups present in its structure. It can participate in various reactions, including:
These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry .
Research into the biological activity of 5-(4-Fluorobenzoyl)furan-2-carboxylic acid is limited but suggests potential pharmacological properties. Compounds containing furan rings have been associated with various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the fluorobenzoyl group may enhance these activities by improving bioavailability or altering metabolic pathways . Further studies are required to elucidate specific mechanisms of action and therapeutic potentials.
Several synthetic approaches can be employed to produce 5-(4-Fluorobenzoyl)furan-2-carboxylic acid:
These methods allow for the efficient synthesis of this compound with control over purity and yield .
5-(4-Fluorobenzoyl)furan-2-carboxylic acid has potential applications in several areas:
The versatility of this compound makes it valuable in both research and industrial applications .
Interaction studies involving 5-(4-Fluorobenzoyl)furan-2-carboxylic acid focus on its binding affinity with biological targets, such as enzymes or receptors. Preliminary data suggest that compounds with similar structures may interact with biological macromolecules, influencing their activity. Understanding these interactions is crucial for assessing the compound's therapeutic potential and safety profile .
Several compounds share structural similarities with 5-(4-Fluorobenzoyl)furan-2-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-(3-Fluorobenzoyl)furan-2-carboxylic acid | CHFO | Contains a different fluorinated benzoyl group |
| 5-(2-Fluorobenzoyl)furan-2-carboxylic acid | CHFO | Features a fluorinated benzoyl at another position |
| 5-(4-Chlorobenzoyl)furan-2-carboxylic acid | CHClO | Substituted with chlorine instead of fluorine |
These compounds illustrate variations in substituents that can significantly influence their chemical properties and biological activities. The unique combination of a furan ring with a fluorinated aromatic moiety distinguishes 5-(4-Fluorobenzoyl)furan-2-carboxylic acid from its analogs, potentially enhancing its utility in various applications .
The Friedel-Crafts acylation remains a cornerstone for constructing benzoyl-substituted furan systems. For 5-(4-fluorobenzoyl)furan-2-carboxylic acid, this typically involves reacting furan-2-carboxylic acid with 4-fluorobenzoyl chloride in the presence of Lewis acid catalysts such as aluminum trichloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the acylium ion generated from the acid chloride interacts with the electron-rich furan ring [5].
Table 1: Representative Friedel-Crafts Conditions for Benzoyl Group Installation
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | Dichloromethane | 0 → 25 | 68 |
| FeCl₃ | Toluene | 80 | 72 |
| Hf(OTf)₄ | Solvent-free | 120 | 85 |
The choice of solvent significantly impacts regioselectivity, with polar aprotic solvents favoring para-substitution on the benzoyl moiety [5]. Post-acylation hydrolysis under basic conditions (e.g., NaOH/EtOH) yields the target carboxylic acid functionality.
Early synthetic routes employed a stepwise approach:
While reliable, these methods often require stoichiometric Lewis acids, generating significant metal waste. Recent advances focus on catalyst recycling and solvent optimization to improve sustainability [5].
Transition metal catalysis enables precise C-C bond formation between aromatic systems. The Suzuki-Miyaura coupling has been adapted for constructing benzoyl-furan linkages using:
Pd(PPh₃)₄ with K₂CO₃ base in THF/H₂O at 80°C achieves coupling yields up to 78% [4] [6]. Microwave-assisted coupling reduces reaction times from 24 h to <2 h while maintaining yields [4].
8-Aminoquinoline-directed C-H arylation represents a breakthrough in benzofuran functionalization [4]. Applied to furan systems, this strategy enables direct benzoylation without pre-functionalization:
This three-step sequence achieves 65-72% overall yield with excellent regiocontrol [4].
Microwave irradiation dramatically enhances acylation rates. For instance, Friedel-Crafts benzoylation completes in 15 minutes (vs. 24 h conventionally) when performed at 150°C under 300 W irradiation [5]. Energy calculations show a 40% reduction in overall process energy compared to thermal methods.
Emerging flow chemistry approaches address scalability challenges:
Table 2: Flow System Parameters for Benzoylation
| Reactor Type | Residence Time | Productivity (g/h) |
|---|---|---|
| Microfluidic | 5 min | 0.8 |
| Packed-bed | 20 min | 12.4 |
| Tubular | 30 min | 6.7 |
Key advantages include:
Ball-milling techniques eliminate solvent use while maintaining high yields:
This method reduces E-factor by 94% compared to traditional routes [5].
Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze benzoylation in aqueous media:
While yields remain moderate, enzymatic methods offer unparalleled selectivity and minimal byproducts.
Magnetic nanoparticle-supported catalysts (Fe₃O₄@SiO₂-Pd) enable:
Leaching tests show <0.5 ppm Pd loss per cycle, meeting pharmaceutical industry standards [4].
This comprehensive report presents the physicochemical characterization of 5-(4-Fluorobenzoyl)furan-2-carboxylic acid, a heterocyclic compound with the molecular formula C₁₂H₇FO₄ and molecular weight of 234.18 g/mol [1]. The compound belongs to the furan carboxylic acid family and is distinguished by the presence of a 4-fluorobenzoyl substituent at the 5-position of the furan ring. This detailed analysis covers thermal stability, solubility properties, acid dissociation behavior, and electrochemical characteristics based on available scientific literature and comparative studies with structurally related compounds.
The thermal stability of 5-(4-Fluorobenzoyl)furan-2-carboxylic acid presents several analytical challenges due to the inherent instability of substituted furan derivatives under elevated temperatures. Based on research conducted on structurally similar compounds, furan carboxylic acids typically exhibit thermal decomposition pathways that involve both the furan ring and the carboxylic acid functional group [2].
Comparative analysis with related furan carboxylic acids reveals that 2-furancarboxylic acid exhibits a boiling point of 504.2 K (231°C) and a melting point of 406.65 K (133.5°C) [3]. The presence of the 4-fluorobenzoyl substituent in our target compound is expected to significantly alter these thermal properties due to increased molecular weight and altered intermolecular interactions.
| Property | 2-Furancarboxylic Acid | 5-(4-Fluorophenyl)furan-2-carboxylic Acid | 5-(4-Fluorobenzoyl)furan-2-carboxylic Acid |
|---|---|---|---|
| Molecular Weight | 112.08 g/mol [3] | 206.17 g/mol [4] | 234.18 g/mol [1] |
| Melting Point | 133.5°C [3] | 201-202°C [4] | Not available |
| Boiling Point | 231°C [3] | 364.1±32.0°C (predicted) [4] | Not available |
The phase transition behavior of 5-(4-Fluorobenzoyl)furan-2-carboxylic acid remains largely unexplored in the current literature. However, thermodynamic studies on fluorinated carboxylic acids provide valuable insights into the expected behavior. Research by Snitsiriwat et al. demonstrates that fluorinated carboxylic acids exhibit distinct thermal properties compared to their non-fluorinated analogs, with the fluorine substitution affecting both the enthalpy of formation and phase transition temperatures [5].
The sublimation enthalpy of 2-furancarboxylic acid has been reported as 88.4 ± 1.5 kJ/mol based on measurements from 285 to 304 K [3]. The incorporation of the 4-fluorobenzoyl group is expected to increase the sublimation enthalpy significantly due to enhanced molecular interactions and increased molecular complexity.
Recommended analytical approaches for thermal characterization include:
The aqueous solubility of 5-(4-Fluorobenzoyl)furan-2-carboxylic acid is expected to be limited due to the hydrophobic nature of the fluorobenzoyl substituent. Comparative studies with 2-furancarboxylic acid, which exhibits easy solubility in both cold and hot water at 27.1 g/L [6], suggest that the target compound will have significantly reduced aqueous solubility.
The solubility characteristics of related furan carboxylic acids provide important benchmarks:
| Compound | Aqueous Solubility | Organic Solvent Solubility |
|---|---|---|
| 2-Furancarboxylic acid | 27.1 g/L (easily soluble) [6] | DMSO: ≥100 mg/mL [7] |
| 5-Hydroxymethyl-2-furancarboxylic acid | ~1 mg/mL (PBS, pH 7.2) [8] | Ethanol: ~100 mg/mL, DMSO: ~10 mg/mL, DMF: ~15 mg/mL [8] |
The solubility of 5-(4-Fluorobenzoyl)furan-2-carboxylic acid in organic solvents is anticipated to be favorable due to the aromatic character of the fluorobenzoyl group. Based on solubility data for structurally similar compounds, the following solvent systems are expected to provide good solubility:
Research on 2,5-furandicarboxylic acid and 5-formylfuran-2-carboxylic acid in binary solvent mixtures of water and 1,4-dioxane demonstrates that pure 1,4-dioxane dissolves significantly more solute than pure water [9]. This finding suggests that binary solvent systems may provide enhanced solubility for 5-(4-Fluorobenzoyl)furan-2-carboxylic acid.
The solubility enhancement in organic-aqueous mixtures follows the general principle that increased organic solvent content improves dissolution of hydrophobic compounds. Temperature also plays a crucial role, with higher temperatures generally increasing solubility across all solvent systems [9].
The determination of acid dissociation constants for 5-(4-Fluorobenzoyl)furan-2-carboxylic acid requires consideration of both the carboxylic acid functionality and the potential influence of the fluorobenzoyl substituent. Comparative data from related compounds provides valuable insights into expected pKa values.
The predicted pKa values for structurally related compounds are:
| Compound | Predicted pKa | Reference |
|---|---|---|
| 5-(4-Fluorophenyl)furan-2-carboxylic acid | 3.08±0.10 | [4] |
| 5-Hydroxymethyl-2-furancarboxylic acid | 3.11±0.10 | [10] |
| 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid | 2.63±0.30 | [11] |
The electron-withdrawing effect of the fluorine atom in the benzoyl group is expected to decrease the pKa value compared to the unsubstituted analog, making the compound more acidic. This effect is consistent with the general trend observed in fluorinated carboxylic acids [5].
The tautomeric behavior of 5-(4-Fluorobenzoyl)furan-2-carboxylic acid involves potential equilibria between different structural forms. Research on related carboxylic acid systems demonstrates that tautomeric equilibria can be influenced by several factors:
Studies on 2-cyanobenzoic acids reveal that ring-chain tautomeric equilibria can be analyzed using mass spectrometry and NMR spectroscopy [12] [13]. The compound exists predominantly in the ring form at equilibrium, with the open-chain tautomer being the minority species.
The presence of fluorine substituents can significantly influence tautomeric equilibria. Research on perfluorinated cyclic keto-enol systems demonstrates that fluorination shifts the equilibrium toward the enol tautomer due to hyperconjugative interactions and electron withdrawal effects [14]. Similar effects may influence the tautomeric behavior of 5-(4-Fluorobenzoyl)furan-2-carboxylic acid.
The electrochemical properties of 5-(4-Fluorobenzoyl)furan-2-carboxylic acid can be investigated using various voltammetric techniques. Cyclic voltammetry (CV) represents the most fundamental approach for characterizing redox behavior, providing information about:
Research on related compounds demonstrates that cyclic voltammetry can reveal complex redox behavior in furan-containing systems [15] [16]. The technique is particularly valuable for determining the electrochemical gap and identifying quasi-reversible redox systems.
The reduction behavior of 5-(4-Fluorobenzoyl)furan-2-carboxylic acid is expected to involve multiple processes:
Recent research on the reductive conversion of furan carboxylic acids demonstrates that selective reduction can be achieved while preserving the carboxylic acid functionality [18]. This finding suggests that controlled electrochemical reduction may provide access to partially reduced derivatives of the target compound.
The oxidation behavior of 5-(4-Fluorobenzoyl)furan-2-carboxylic acid may involve several pathways:
Studies on fluorinated organic compounds in electrochemical systems indicate that the presence of fluorine can significantly influence oxidation pathways and product distribution [19]. The electrochemical oxidation of related furan derivatives has been shown to proceed through radical intermediates [20].
The electrochemical properties of 5-(4-Fluorobenzoyl)furan-2-carboxylic acid may find applications in: